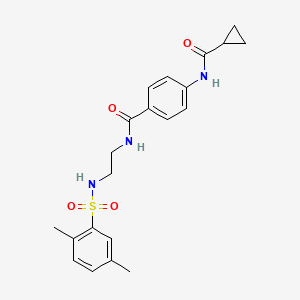
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide compounds and is structurally similar to other benzamide derivatives that have shown promising results in treating various diseases. In
Wirkmechanismus
The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell growth.
Biochemical and Physiological Effects:
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in cell death. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to reduce the expression of genes that are involved in cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential therapeutic applications. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in treating various diseases, which makes it an attractive compound for further research. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is a synthetic compound, which means that it can be easily synthesized in large quantities for lab experiments.
One of the limitations of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential toxicity. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have toxic effects on some cell types, which may limit its use in certain experiments. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide research. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. Another potential direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing new derivatives of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide that have improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide involves several steps that require specialized equipment and expertise. The first step involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. The second step involves the reaction of cyclopropanecarbonyl chloride with 4-aminobenzamide to form 4-(cyclopropanecarboxamido)benzamide. The final step involves the reaction of 4-(cyclopropanecarboxamido)benzamide with 2-(2,5-dimethylphenylsulfonamido)ethylamine to form 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQSCBBAAVFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)
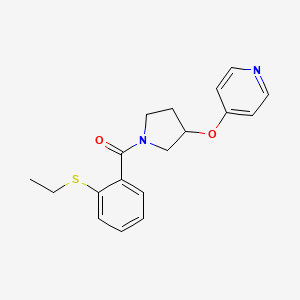

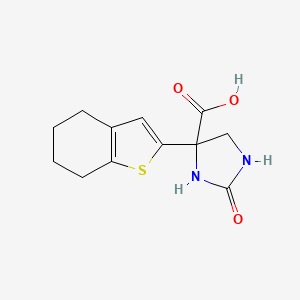
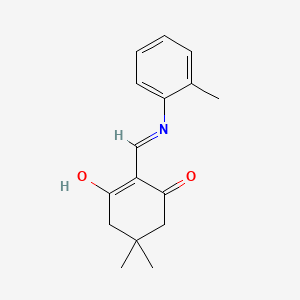
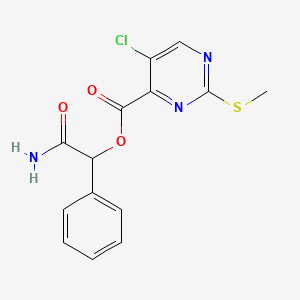
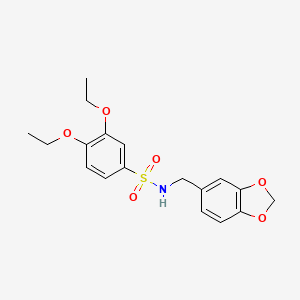
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2915668.png)

![(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol](/img/structure/B2915672.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)

![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)